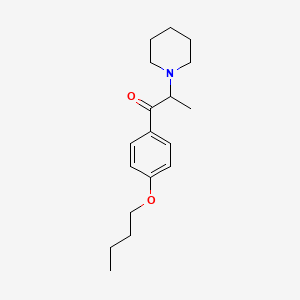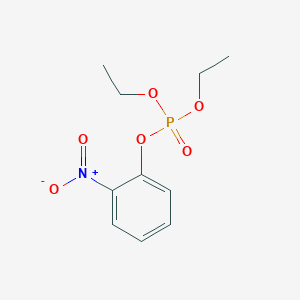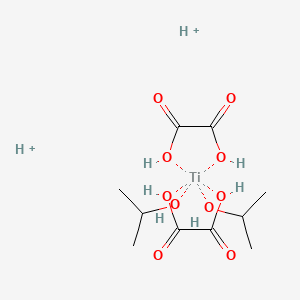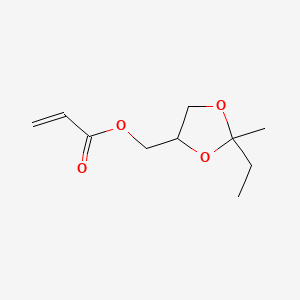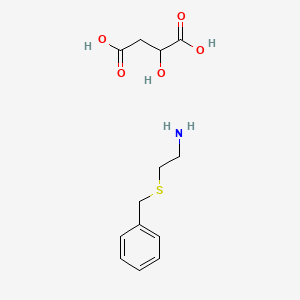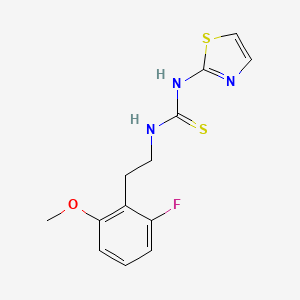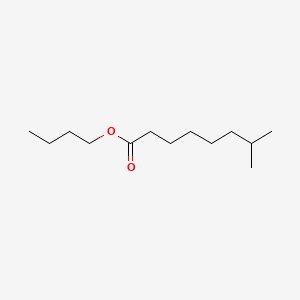
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline is a complex organic compound that features a chloromethyl group, a dioxolane ring, and a vinyl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an appropriate diol with a chloromethylating agent under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloromethyl group.
Major Products
Epoxides and Diols: Formed from the oxidation of the vinyl group.
Amines: Resulting from the reduction of nitro groups.
Substituted Anilines: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and vinyl groups allows for covalent modification of target proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Vinylaniline: Similar structure but lacks the dioxolane ring and chloromethyl group.
4-(2-(2-Chloromethyl)vinyl)aniline: Similar but without the dioxolane ring.
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)phenol): Similar but with a phenol group instead of an aniline group.
Uniqueness
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the dioxolane ring and chloromethyl group allows for unique chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
2499-54-9 |
|---|---|
Fórmula molecular |
C12H14ClNO2 |
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
4-[(E)-2-[2-(chloromethyl)-1,3-dioxolan-2-yl]ethenyl]aniline |
InChI |
InChI=1S/C12H14ClNO2/c13-9-12(15-7-8-16-12)6-5-10-1-3-11(14)4-2-10/h1-6H,7-9,14H2/b6-5+ |
Clave InChI |
JNIBNNJWQQUVFI-AATRIKPKSA-N |
SMILES isomérico |
C1COC(O1)(CCl)/C=C/C2=CC=C(C=C2)N |
SMILES canónico |
C1COC(O1)(CCl)C=CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


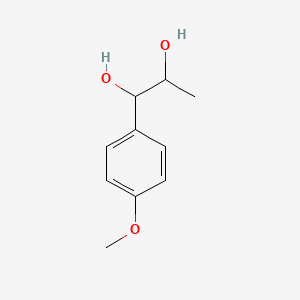
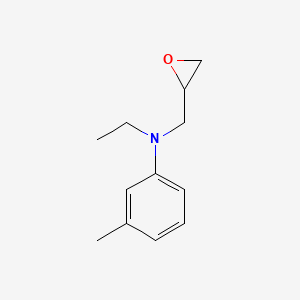
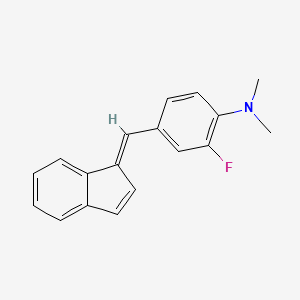
![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
